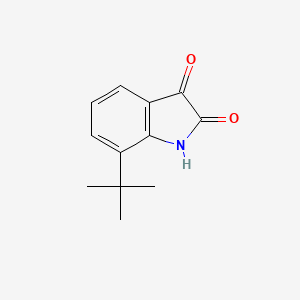

7-(tert-Butyl)indoline-2,3-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of 7-(tert-Butyl)indoline-2,3-dione involves a reaction with sulfuric acid in water at 65 - 80℃ . The product of this reaction is then treated with a solution of potassium nitrate in concentrated sulfuric acid at 0℃ . This method provides a simple, efficient, and metal-free route to indolinediones .Molecular Structure Analysis

The molecular formula of 7-(tert-Butyl)indoline-2,3-dione is C12H13NO2 . Its molecular weight is 203.24 g/mol .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 7-(tert-Butyl)indoline-2,3-dione include a reaction with sulfuric acid and a subsequent reaction with potassium nitrate . These reactions result in the formation of 7-(tert-Butyl)indoline-2,3-dione .Aplicaciones Científicas De Investigación

Synthesis of Indole Derivatives

Indole derivatives are significant in natural products and drugs . They play a crucial role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years . Therefore, “7-(tert-Butyl)indoline-2,3-dione” could potentially be used in the synthesis of these indole derivatives.

Anticancer Applications

Indole derivatives have been found to be effective in the treatment of cancer cells . Given the structural similarity, “7-(tert-Butyl)indoline-2,3-dione” could potentially be explored for its anticancer properties.

Antimicrobial Applications

Indole derivatives have shown effectiveness against microbes . Therefore, “7-(tert-Butyl)indoline-2,3-dione” could potentially be used in the development of new antimicrobial agents.

Synthesis of Novel Heterocyclic Compounds

The introduction of a tert-butyl group into some heterocycles substantially enhances their biological activity . Therefore, “7-(tert-Butyl)indoline-2,3-dione” could be used in the synthesis of novel heterocyclic compounds with enhanced biological activity.

Drug Discovery

Structural diversity is important in medicinal and combinatorial chemistry as a faster and more efficient route toward new drug discovery . Therefore, “7-(tert-Butyl)indoline-2,3-dione”, with its unique structure, could potentially be used in the discovery of new drugs.

Synthesis of DNA Intercalating Agents

Indoloquinoxalines are important DNA intercalating agents with antiviral and cytotoxic activity . Therefore, “7-(tert-Butyl)indoline-2,3-dione” could potentially be used in the synthesis of these agents.

Safety And Hazards

The safety data sheet for 7-(tert-Butyl)indoline-2,3-dione indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is classified as a flammable liquid, skin corrosive/irritant, serious eye damage/eye irritant, and specific target organ toxicant (single exposure) with the target organ being the respiratory system .

Propiedades

IUPAC Name |

7-tert-butyl-1H-indole-2,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-12(2,3)8-6-4-5-7-9(8)13-11(15)10(7)14/h4-6H,1-3H3,(H,13,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGFXVLYLDZCGJU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=CC2=C1NC(=O)C2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30483509 |

Source

|

| Record name | 1H-Indole-2,3-dione, 7-(1,1-dimethylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30483509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(tert-Butyl)indoline-2,3-dione | |

CAS RN |

57817-00-2 |

Source

|

| Record name | 1H-Indole-2,3-dione, 7-(1,1-dimethylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30483509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Bromo-6-chloro-2,2-difluorobenzo[d][1,3]dioxole](/img/structure/B1279863.png)

![[2-(pyrrolidin-1-ylmethyl)phenyl]boronic Acid](/img/structure/B1279865.png)